molecular formula C14H8N2O4 B14297330 2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole CAS No. 125372-36-3

2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole

Cat. No.: B14297330
CAS No.: 125372-36-3
M. Wt: 268.22 g/mol
InChI Key: QJBLFYFSSKTSNH-UHFFFAOYSA-N
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Description

2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole is a complex organic compound that belongs to the benzofuran and benzoxazole families. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole typically involves the cyclization of 2-aminophenols with β-diketones. This reaction is catalyzed by a combination of Brønsted acid and CuI, which allows for the formation of various 2-substituted benzoxazoles . The reaction conditions are optimized to tolerate different substituents such as methyl, chloro, bromo, nitro, and methoxy on the 2-aminophenol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole is unique due to its combined benzofuran and benzoxazole structures, which confer distinct chemical and biological properties.

Properties

CAS No.

125372-36-3

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole

InChI

InChI=1S/C14H8N2O4/c1-7-15-14-9-3-4-11-10(6-13(20-11)16(17)18)8(9)2-5-12(14)19-7/h2-6H,1H3

InChI Key

QJBLFYFSSKTSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC3=C2C=CC4=C3C=C(O4)[N+](=O)[O-]

Origin of Product

United States

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